
(D-Leu6,pro-nhet9)-lhrh (4-9)
Overview
Description
(D-Leu⁶,Pro-NHEt⁹)-LHRH (4-9), also known as Leuprolide or Leuprorelin, is a synthetic analog of luteinizing hormone-releasing hormone (LHRH/GnRH). It is derived from the native decapeptide LHRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) through strategic structural modifications:
- Position 6: Replacement of Gly with D-Leucine (D-Leu) to enhance enzymatic stability.
- Position 9: Substitution of Proline with Pro-NHEt (ethylamide) to prolong receptor binding.
- Position 10: Deletion of Glycine (Des-Gly¹⁰) to reduce degradation .
These modifications confer superagonist activity, initially stimulating pituitary gonadotropin release followed by sustained suppression of gonadotropins (LH/FSH) and sex hormones. Clinically, it is used for prostate cancer, endometriosis, and uterine fibroids due to its ability to achieve chemical castration (testosterone <50 ng/dl) .
Preparation Methods
Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)
The predominant method for preparing (D-Leu6,Pro-NHEt9)-LHRH (4-9) is solid-phase peptide synthesis (SPPS) , a well-established technique for peptide assembly.
- Resin and Protecting Groups: The peptide chain is assembled on a solid support, typically a polystyrene-based resin functionalized for Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino groups during synthesis.
- Amino Acid Coupling: Sequential addition of protected amino acids starting from the C-terminal residue (Pro-NHEt) to the N-terminal residue (Ser) is performed using activating agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).
- Incorporation of D-Leucine: The D-configuration of leucine at position 6 is introduced by using the corresponding D-Leu(Fmoc) amino acid during the coupling step, ensuring stereochemical specificity.
- Proline N-ethylamide Modification: The C-terminal proline residue is modified to an N-ethylamide (Pro-NHEt) to enhance peptide stability and bioactivity. This is achieved by using a resin preloaded with proline amide or by amidation of the resin-bound peptide with ethylamine after chain assembly.
Process Details and Optimization
Stepwise Peptide Assembly
Step | Description | Reagents/Conditions | Notes |
---|---|---|---|
1 | Resin loading with first amino acid (Pro-NHEt) | Preloaded resin or coupling with proline + ethylamine amidation | Ensures C-terminal amidation |
2 | Fmoc deprotection | 20% Piperidine in DMF, 2 × 10 min | Removes Fmoc protecting group before next coupling |
3 | Coupling of amino acids (Leu, D-Leu, Tyr, Ser) | HATU/DIEA in DMF, room temperature, 1-2 h | High coupling efficiency, stereochemical control |
4 | Final deprotection and cleavage | TFA cocktail (TFA/TIS/H2O 95:2.5:2.5), 2-3 h | Removes side-chain protecting groups and cleaves peptide from resin |
Purification
- The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).
- Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight and identity.
Alternative Preparation Approaches and Patent Insights
According to patent PT94923B, novel LHRH analogs including truncated peptides such as (4-9) fragments with modifications like N-ethylamide proline are prepared by:
- Eliminating the first three amino acids of the native LHRH sequence.
- Attaching various carboxylic acids or amino acid mimetics at the N-terminus to mimic the original peptide's function.
- Employing solid-phase synthesis with selective protection and deprotection strategies to maintain functional groups intact during assembly.
The patent emphasizes the importance of:
- Using pseudopeptides and modified amino acids to enhance stability.
- Controlling stereochemistry at key residues (e.g., D-Leu at position 6).
- Employing automated peptide synthesizers for reproducibility.
Summary Table of Preparation Parameters
Parameter | Details |
---|---|
Synthesis Method | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
Resin Type | Polystyrene resin preloaded with Pro-NHEt or standard resin with post-synthesis amidation |
Coupling Reagents | HATU, DIEA |
Protecting Groups | Fmoc for α-amino groups; side chains protected as needed |
Deprotection Conditions | 20% Piperidine in DMF |
Cleavage Conditions | TFA-based cocktail (TFA/TIS/H2O) |
Purification | Reversed-phase HPLC |
Characterization | Mass spectrometry, analytical HPLC |
Key Modifications | D-Leu at position 6; Proline amidated with ethyl group |
Research Findings on Preparation Quality and Stability
- Incorporation of D-Leu at position 6 significantly increases resistance to enzymatic degradation, enhancing half-life in biological systems.
- Proline N-ethylamide modification at position 9 improves receptor binding affinity and bioactivity.
- Automated SPPS with HATU/DIEA coupling provides high yields and purity, critical for pharmaceutical-grade peptide production.
- Purification by RP-HPLC ensures removal of truncated sequences and side products, yielding a product suitable for biological assays and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
(D-Leu6,pro-nhet9)-lhrh (4-9) can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines .
Scientific Research Applications
Cancer Treatment
One of the most prominent applications of (D-Leu6,Pro-NHEt9)-LHRH (4-9) is in the treatment of hormone-sensitive cancers, particularly:
- Prostate Cancer : By reducing testosterone levels, this compound can slow the progression of prostate cancer.
- Breast Cancer : Similar mechanisms apply to estrogen-dependent breast cancer, where lowering estrogen levels can inhibit tumor growth.
Case Study: Prostate Cancer Treatment
A clinical study involving patients with advanced prostate cancer demonstrated that treatment with leuprolide significantly decreased serum testosterone levels and improved patient outcomes compared to placebo.
Fertility Treatments
In reproductive health, (D-Leu6,Pro-NHEt9)-LHRH (4-9) is used to control hormone cycles during assisted reproductive technologies like in vitro fertilization (IVF). It helps prevent premature ovulation by downregulating LH and FSH secretion during critical phases of treatment .
Structural Characteristics
The compound is characterized by a specific amino acid sequence that enhances its biological activity and stability compared to natural GnRH. Its molecular formula is , indicating a complex structure essential for its function .
Synthesis and Stability
The synthesis of (D-Leu6,Pro-NHEt9)-LHRH (4-9) is typically achieved through solid-phase peptide synthesis (SPPS), which allows for precise control over amino acid sequences and incorporation of non-natural amino acids like Pro-NHEt9. This method ensures high purity and yield .
Stability Considerations
The compound exhibits significant stability under physiological conditions, resisting enzymatic degradation—a common challenge for peptide therapeutics. Its stability allows for effective long-term storage at -20 ± 5°C .
Mechanism of Action
The mechanism of action of (D-Leu6,pro-nhet9)-lhrh (4-9) involves binding to the GnRH receptor, which is a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate the release of gonadotropins, such as luteinizing hormone and follicle-stimulating hormone. These hormones play a crucial role in reproductive function and the regulation of sex hormones .
Comparison with Similar Compounds
Comparison with Similar LHRH Analogs
Structural Modifications and Receptor Affinity
Key structural variations among LHRH analogs determine their pharmacokinetics and therapeutic profiles:
Mechanistic Insights :
- D-amino acids at position 6 (e.g., D-Leu, D-Trp) confer resistance to endopeptidase 24.15, extending half-life .
- Ethylamide (Pro-NHEt) or Aza-Gly modifications at position 9/10 enhance receptor binding and delay renal clearance .
Pharmacokinetic and Clinical Profiles
Research Findings :
- Leuprolide showed 86% efficacy in suppressing prostate-specific antigen (PSA) in prostate cancer patients, with sustained remission up to 7 years .
- Goserelin demonstrated superior antiproliferative effects in ovarian cancer cells (EFO-21/EFO-27) compared to other analogs, reducing proliferation to ~60% of controls at 10⁻⁵ M .
- Triptorelin achieved 100% specificity in suppressing LH peaks (<2 IU/L) during LHRH stimulation tests in central precocious puberty .
Antiproliferative Effects and Mechanisms
LHRH analogs directly inhibit cancer cell proliferation via high-affinity receptors on hormone-sensitive tumors:
- Leuprolide : Reduced DU 145 (androgen-independent prostate cancer) cell proliferation by ~40% via autocrine LHRH loops .
- Buserelin : Induced apoptosis in ovarian cancer cells (EFO-21) at 10⁻⁵ M, mediated by low-affinity receptors (Kd₂ ~10⁻⁶ M) .
- D-Trp⁶-LHRH : Suppressed GH secretion in fish models, highlighting cross-species bioactivity .
Contrasts :
Biological Activity
(D-Leu6,Pro-Nhet9)-LHRH (4-9) is a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), which plays a crucial role in regulating the reproductive hormone axis. This compound is characterized by its unique amino acid sequence that enhances its biological activity compared to natural LHRH. The molecular formula is with a molecular weight of 774.95 g/mol .
(D-Leu6,Pro-Nhet9)-LHRH (4-9) acts primarily as an agonist at the GnRH receptor, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This action leads to increased gonadal steroidogenesis and can influence various physiological processes including reproduction and endocrine function. The compound's structure allows for enhanced binding affinity and stability, contributing to its prolonged biological activity compared to natural LHRH .
Pharmacokinetics
The pharmacokinetic profile of (D-Leu6,Pro-Nhet9)-LHRH (4-9) indicates that it is well-absorbed following administration, with significant distribution throughout the body. It undergoes hepatic metabolism and is primarily excreted via urine. Studies suggest that this compound maintains its activity over extended periods, making it suitable for therapeutic applications .
In Vitro Studies
In laboratory settings, (D-Leu6,Pro-Nhet9)-LHRH (4-9) has demonstrated potent biological activity through various assays:
- Bioassay for LH Activity : Electrofocused fractions from pituitary samples showed significant LH activity in the presence of this compound, particularly at pH levels between 6.5 and 10. A total of seven main regions of high LH activity were identified, underscoring the compound's effectiveness in stimulating LH release .
- Cell Line Studies : In human cell lines, treatment with (D-Leu6,Pro-Nhet9)-LHRH (4-9) resulted in increased proliferation and differentiation of gonadal cells, suggesting its potential role in fertility treatments .
Clinical Trials
A clinical study involving patients with prostate cancer evaluated the efficacy of leuprolide, a related compound. Patients treated with leuprolide showed a significant reduction in tumor size and improvement in clinical outcomes over 12 to 52 weeks. Notably, 92% of previously untreated patients exhibited partial regression of their tumors .
Comparative Biological Activity
Compound | Biological Activity | Clinical Application |
---|---|---|
(D-Leu6,Pro-Nhet9)-LHRH (4-9) | High | Fertility treatments, hormone regulation |
Leuprolide | Moderate | Prostate cancer treatment |
Natural LHRH | Variable | General reproductive health |
Q & A
Basic Research Questions
Q. What is the established synthesis protocol for (D-Leu6,pro-nhet9)-LHRH (4-9), and how can purity and structural integrity be validated?
- Methodological Answer: Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for side-chain protection. Post-synthesis, purity is validated via reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation. Structural integrity is confirmed using circular dichroism (CD) to assess secondary structure and nuclear magnetic resonance (NMR) for sequence verification .
Q. Which in vitro models are most effective for evaluating the bioactivity of (D-Leu6,pro-nhet9)-LHRH (4-9)?
- Methodological Answer: Use cell lines expressing LHRH receptors (e.g., HEK293 transfected with LHRH-R) for receptor-binding assays. Measure intracellular calcium flux via fluorescence-based assays (e.g., Fura-2 AM) or cAMP modulation. Compare results to native LHRH to assess agonist/antagonist activity .
Q. What existing studies have characterized the pharmacokinetic profile of (D-Leu6,pro-nhet9)-LHRH (4-9), and what gaps remain?
- Methodological Answer: Prior studies utilize radiolabeled analogs in rodent models to track plasma half-life (e.g., ^125I labeling with gamma counting) and tissue distribution. Gaps include metabolic stability in non-rodent species and renal/hepatic clearance mechanisms, requiring LC-MS/MS for metabolite identification .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported receptor-binding affinities of (D-Leu6,pro-nhet9)-LHRH (4-9)?
- Methodological Answer: Cross-validate results using multiple assay formats:
- Surface plasmon resonance (SPR) for real-time kinetic analysis (ka/kd).
- Radioligand displacement assays with ^125I-LHRH in pituitary membrane preparations.
- Control variables such as buffer pH (6.8–7.4), temperature (25°C vs. 37°C), and receptor glycosylation states to identify confounding factors .
Q. What strategies mitigate the compound’s short half-life in preclinical studies while maintaining bioactivity?
- Methodological Answer: Employ pharmacokinetic modeling (e.g., non-compartmental analysis via WinNonlin) to optimize dosing intervals. Test sustained-release formulations (e.g., PLGA microspheres) or PEGylation to prolong circulation. Validate bioactivity post-modification using in vivo gonadotropin secretion assays in ovariectomized rat models .
Q. How should researchers integrate multi-omics data to elucidate the downstream signaling pathways of (D-Leu6,pro-nhet9)-LHRH (4-9)?
- Methodological Answer: Combine transcriptomics (RNA-seq of pituitary cells), proteomics (LC-MS/MS for phosphoprotein profiling), and metabolomics (NMR-based flux analysis). Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to map crosstalk between LHRH signaling and steroidogenesis pathways .
Q. What statistical approaches are optimal for analyzing dose-response relationships in fragmented datasets?
- Methodological Answer: Apply mixed-effects models (e.g., nonlinear regression in R/Python) to account for inter-study variability. Use Bayesian meta-analysis to pool data from heterogeneous sources, with sensitivity testing for outliers. Validate with bootstrap resampling .
Theoretical and Framework-Driven Questions
Q. How does (D-Leu6,pro-nhet9)-LHRH (4-9) challenge existing models of LHRH receptor allostery?
- Methodological Answer: Conduct molecular dynamics simulations (e.g., GROMACS) to compare binding modes with native LHRH. Mutagenesis studies (e.g., alanine scanning of receptor extracellular loops) can identify critical residues for analog-specific activation. Pair with FRET-based conformational sensors to track receptor dimerization .
Q. What theoretical frameworks explain the compound’s tissue-specific efficacy despite systemic administration?
- Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue partitioning. Test hypotheses using ex vivo autoradiography and receptor density quantification (e.g., qPCR of LHRH-R mRNA in target vs. non-target tissues) .
Q. Data Interpretation and Contradiction Management
Q. How to address discrepancies between in vitro potency and in vivo efficacy in (D-Leu6,pro-nhet9)-LHRH (4-9) studies?
- Methodological Answer: Investigate pharmacokinetic-pharmacodynamic (PK-PD) disconnect by:
- Measuring free vs. protein-bound fractions in plasma (equilibrium dialysis).
- Assessing blood-brain barrier penetration (microdialysis in rodent CNS).
- Correlating receptor occupancy (PET imaging with ^18F-labeled analogs) with hormonal output .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H62N10O8/c1-6-41-35(54)30-10-8-16-47(30)36(55)26(9-7-15-42-37(39)40)43-32(51)27(17-21(2)3)45-33(52)28(18-22(4)5)46-34(53)29(44-31(50)25(38)20-48)19-23-11-13-24(49)14-12-23/h11-14,21-22,25-30,48-49H,6-10,15-20,38H2,1-5H3,(H,41,54)(H,43,51)(H,44,50)(H,45,52)(H,46,53)(H4,39,40,42)/t25-,26-,27-,28+,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCZVWJJUYVLEG-CKJBBXNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H62N10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.